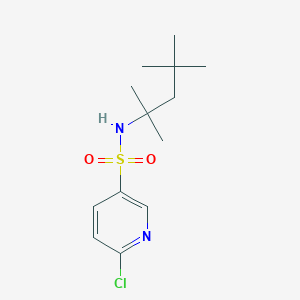
6-Chloro-pyridine-3-sulfonic acid (1,1,3,3-tetramethyl-butyl)-amide
Cat. No. B8377905
M. Wt: 304.84 g/mol
InChI Key: GWIQDPHMJZPOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07879884B2
Procedure details


6-Chloro-pyridine-3-sulfonyl chloride (148.0 g, 0.7 mol) was suspended in 1000 ml dry dichloromethane and added in portions over 45 minutes to a solution of 1,1,3,3-tetramethylbutylamine (465 ml 2.8 mol) and triethylamine (195 ml, 1.4 mol) in 2800 ml dry dichloromethane, keeping the temperature between −40° C. and −30° C. After addition the mixture was allowed to warm up to room temperature and stirred for an additional hour. The reaction mixture was washed three times with 1 M HCl (2000 ml each time) and twice with water (1000 ml each time). The organic layer was dried over sodium sulphate and evaporated to dryness. The residue was triturated with iso-hexane and filtered off and dried in vacuo at 40° C. to yield 90 g of the title compound.





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]([NH2:20])([CH3:19])[CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16].C(N(CC)CC)C>ClCCl>[CH3:12][C:13]([NH:20][S:8]([C:5]1[CH:6]=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9])([CH3:19])[CH2:14][C:15]([CH3:18])([CH3:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
148 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)S(=O)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
465 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C)(C)C)(C)N
|
|
Name
|
|
|
Quantity
|
195 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2800 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an additional hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature between −40° C. and −30° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition the mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed three times with 1 M HCl (2000 ml each time)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with iso-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(C)(C)C)(C)NS(=O)(=O)C=1C=NC(=CC1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 90 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
